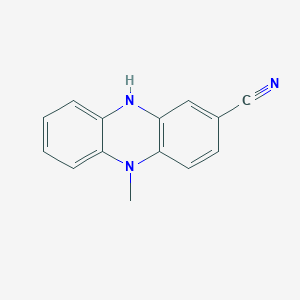![molecular formula C9H16Cl2N2O4 B13995899 ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate CAS No. 5439-33-8](/img/structure/B13995899.png)
ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C9H16Cl2N2O4. It is known for its unique structure, which includes both carbamate and dichloro functionalities. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate typically involves the reaction of ethyl carbamate with a dichloropropane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques, such as distillation or extraction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites, leading to changes in enzyme function or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate
- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Uniqueness
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is unique due to its combination of dichloro and carbamate functionalities, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5439-33-8 |
|---|---|
Formule moléculaire |
C9H16Cl2N2O4 |
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H16Cl2N2O4/c1-4-16-7(14)12-9(3,6(10)11)13-8(15)17-5-2/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15) |
Clé InChI |
BAEDXRRERFXKRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C)(C(Cl)Cl)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)



![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)





